Ethyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate typically involves the condensation of a suitable amine with a pyrrole derivative. One common method includes the reaction of 2,5-dimethoxytetrahydrofuran with isopropylamine in the presence of a catalytic amount of iron (III) chloride, followed by esterification with ethyl chloroformate . The reaction conditions often require refluxing in an appropriate solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as crystallization or chromatography are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrrole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyrrole derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A saturated analog of pyrrole with similar biological activities.
Pyrrole-2-carboxylate: A simpler analog without the amino and isopropyl groups.
Uniqueness
Ethyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate is unique due to the presence of both the amino and ester functional groups, which provide versatility in chemical reactions and potential biological activities. Its isopropyl group also adds steric hindrance, influencing its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C10H16N2O2 |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
ethyl 4-amino-1-propan-2-ylpyrrole-2-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-4-14-10(13)9-5-8(11)6-12(9)7(2)3/h5-7H,4,11H2,1-3H3 |
InChI Key |
JUQSUPUCPSMFQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1C(C)C)N |
Origin of Product |
United States |
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